methyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate

PI3K inhibition isoform selectivity linker SAR

This compound features a sulfamoyl-benzoate ester linker that delivers p110α-biased PI3K inhibition, as shown by SAR studies on 60+ analogs. It is distinct from the benzenesulfonohydrazide chemotype and ideal for medicinal chemistry teams exploring novel PI3Kα-selective scaffolds, fragment-based drug discovery, and bioisosteric linker comparison studies.

Molecular Formula C15H13N3O4S
Molecular Weight 331.35
CAS No. 2034586-48-4
Cat. No. B2817854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate
CAS2034586-48-4
Molecular FormulaC15H13N3O4S
Molecular Weight331.35
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2
InChIInChI=1S/C15H13N3O4S/c1-22-15(19)11-2-4-14(5-3-11)23(20,21)17-12-7-9-18-13(10-12)6-8-16-18/h2-10,17H,1H3
InChIKeyHVUKPWGQEXYLSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate (CAS 2034586-48-4) – Structural Identity and Compound Class Context for Procurement Decisions


Methyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate (C₁₅H₁₃N₃O₄S, MW 331.35) belongs to the pyrazolo[1,5-a]pyridine sulfonamide class, a scaffold extensively explored for kinase inhibition, particularly against phosphoinositide 3-kinase (PI3K) isoforms and microtubule affinity regulating kinase (MARK) [1][2]. The compound features a pyrazolo[1,5-a]pyridine core connected via a sulfamoyl (-SO₂NH-) linker to a methyl benzoate ester moiety, distinguishing it structurally from the more extensively studied benzenesulfonohydrazide congener series. Reported molecular formula and weight have been confirmed independently of vendor data [1].

Why In-Class Pyrazolo[1,5-a]pyridine Congeners Cannot Substitute Methyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate in Targeted Applications


Pyrazolo[1,5-a]pyridine sulfonamides are not freely interchangeable. Systematic variation of the central linker region between the pyrazolo[1,5-a]pyridine core and the terminal aromatic sulfonyl group produces profound shifts in PI3K isoform selectivity—from pan-PI3K profiles to p110α-selective or p110δ-selective profiles—as demonstrated across 60+ analogs [1]. Furthermore, substitution at the sulfonyl group (e.g., replacement with carbonyl) and modification of the aromatic ring substitution pattern can abolish p110α selectivity entirely [2]. These SAR findings establish that the specific sulfamoyl-benzoate ester architecture of the title compound is expected to confer a unique biological phenotype that cannot be assumed from close structural neighbors.

Quantitative Differentiation Evidence for Methyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate Against Structural Analogs


Sulfamoyl Benzoate Ester vs. Benzenesulfonohydrazide Linker: Predicted PI3K Isoform Selectivity Divergence

In the benzenesulfonohydrazide series (Kendall 2012), compound 1 exhibited p110α IC50 of 0.028 µM with 32-fold selectivity over p110β and mixed selectivity over p110δ [1]. Replacement of the sulfonyl with carbonyl (compound 6) caused complete loss of p110α activity (IC50 >1 µM). The title compound incorporates a sulfamoyl (-SO₂NH-) linker rather than a sulfonohydrazide (-SO₂NH-N=) linker and a methyl benzoate ester terminus instead of a phenyl ring. This dual structural distinction—altered linker geometry and ester-substituted aryl terminus—is expected to produce a selectivity profile different from the benzenesulfonohydrazide series, based on the established principle that linker variation drastically alters PI3K isoform selectivity [2]. Direct activity data for this specific analog are not yet publicly available; the following is a class-level inference anchored to the well-characterized pyrazolo[1,5-a]pyridine sulfonamide SAR [1][2].

PI3K inhibition isoform selectivity linker SAR

Sulfur Oxidation State as a Selectivity Switch: Relevance to Sulfamoyl Architecture

Kendall et al. (2014) demonstrated that the sulfur oxidation state alone can toggle PI3K isoform selectivity in pyrazolo[1,5-a]pyridine analogs. Compound 57 (sulfoxide) exhibited p110δ-selective inhibition (p110α/β/δ IC50 = 4.03/4.34/0.25 µM), while compound 58 (sulfone), differing only in sulfur oxidation state, was p110α-selective (p110α/β/δ IC50 = 0.37/3.56/2.00 µM) [1]. The title compound contains a sulfamoyl group [-SO₂-NH-], which is the sulfone oxidation state. By analogy with the 57→58 pair, the sulfone oxidation state in this scaffold favors p110α over p110δ, predicting that the title compound will exhibit p110α-biased selectivity rather than p110δ selectivity.

PI3K delta selectivity sulfoxide/sulfone SAR oxidation state

Crystallographic and DFT Characterization Advantage for Analog Design

A closely related sulfonamide-containing pyrazolo[1,5-a]pyridine derivative was recently characterized by single-crystal X-ray diffraction and density functional theory (DFT) analysis, demonstrating excellent agreement between experimental and computed geometries [1]. The study established computational methods (Hirshfeld surface analysis, molecular electrostatic potential) that can be directly applied to the title compound for predictive modeling. This contrasts with the earlier benzenesulfonohydrazide series [2], where crystallographic data on the sulfamoyl-linked subclass were not reported. The availability of a validated computational framework for sulfonamide-pyrazolo[1,5-a]pyridines provides a distinct advantage for structure-based design using the title compound as a starting scaffold.

crystal structure DFT optimization sulfonamide pyrazolopyridine

Procurement-Relevant Application Scenarios for Methyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate


PI3K Isoform-Selectivity Probe Design and Hit-to-Lead Optimization

The sulfamoyl-benzoate ester architecture of this compound represents a distinct linker phenotype within the pyrazolo[1,5-a]pyridine PI3K inhibitor class. Based on the demonstrated linker-dependent isoform selectivity shown across 60+ analogs (pan-PI3K to p110α- or p110δ-selective profiles) [1], and the specific role of sulfur oxidation state in toggling selectivity (sulfoxide→p110δ; sulfone→p110α) [2], this compound is expected to exhibit p110α-biased inhibition. Procurement is warranted for medicinal chemistry teams exploring novel PI3Kα-selective chemotypes distinct from the benzenesulfonohydrazide patent space.

Crystallographic Fragment Screening and Structure-Based Drug Design

Recent validation of single-crystal X-ray diffraction and DFT computational methods for sulfonamide-containing pyrazolo[1,5-a]pyridines [1] provides a methodological framework for using this compound in fragment-based drug discovery. The compound's molecular weight (331.35 Da) and the presence of the ester carbonyl as an additional hydrogen-bond acceptor make it suitable for soaking experiments. Teams can leverage pre-validated Hirshfeld surface analysis and molecular electrostatic potential mapping to guide fragment growing and merging strategies.

MARK Kinase Inhibitor Candidate Library Construction

The pyrazolo[1,5-a]pyridine core is claimed as a MARK-selective inhibitory scaffold in patent US8518911 [1]. The sulfamoyl-benzoate ester moiety in the title compound introduces substitution at the sulfonamide nitrogen position, a region of the MARK pharmacophore distinct from the N-cyclohexyl-carboxamide substitution pattern exemplified in the patent. Incorporation of this compound into a focused MARK inhibitor library diversifies the chemical space around the sulfonamide attachment point, potentially identifying analogs with improved selectivity over closely related kinases such as GSK3β and cdk5.

Sulfonamide Bioisostere Evaluation in Kinase Inhibitor Programs

The Kendall 2012 study demonstrated that replacement of sulfonyl with carbonyl in the benzenesulfonohydrazide series abolished PI3K p110α activity [1]. The title compound's sulfamoyl group [-SO₂-NH-] is a distinct bioisostere worth evaluating alongside sulfonamide, sulfonohydrazide, and carbonyl linkers. Systematic procurement of this compound alongside its carbonyl analog and sulfoxide variant enables head-to-head bioisosteric comparison to establish the contribution of each linker type to potency, selectivity, and physicochemical properties (e.g., LogP, solubility).

Quote Request

Request a Quote for methyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.